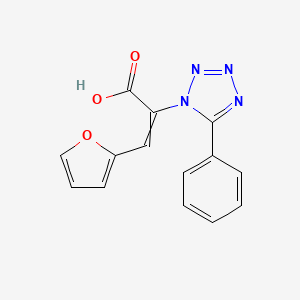

3-(呋喃-2-基)-2-(5-苯基四唑-1-基)丙-2-烯酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to 3-(Furan-2-yl)-2-(5-phenyltetrazol-1-yl)prop-2-enoic acid involves complex reactions that yield structurally diverse products. For instance, the synthesis of related furan compounds has been achieved through reactions such as the IMDAF reaction, which does not proceed for certain stereochemical configurations (Borisova et al., 2016). Another method involves the reaction of substituted benzophenones and fluorenone with 4-aryl-2-hydroxy-4-oxobut-2-enoic acids to yield 2-(2-ylidenehydrazino) derivatives, which serve as precursors for further synthesis (Komarova et al., 2011).

Molecular Structure Analysis

The molecular structure of 3-(Furan-2-yl)-2-(5-phenyltetrazol-1-yl)prop-2-enoic acid derivatives has been elucidated using techniques such as X-ray crystallography, which confirm the arrangement of the furan and phenyltetrazole groups in relation to the propenoic acid backbone. Studies have detailed the stereochemical peculiarities and dihedral angles formed between different groups within the molecule (Kapoor et al., 2011).

Chemical Reactions and Properties

The chemical reactivity of 3-(Furan-2-yl)-2-(5-phenyltetrazol-1-yl)prop-2-enoic acid involves its participation in various reactions, including cyclization and halolactonization, leading to the formation of diverse furan derivatives. These reactions are influenced by the compound's unique electronic and structural properties, which facilitate interactions with different reagents under specific conditions (Gabriele et al., 2012).

科学研究应用

结构分析和合成

- 通过 X 射线结构分析探索了该化合物的立体化学特性,揭示了其通过热分子内狄尔斯-阿尔德反应转化为 3b,6-环氧吡唑并[5,1-a]异吲哚的挑战 (Borisova 等,2016)。

- 对双活化硝基二烯的研究导致合成了一系列涉及 3-(呋喃-2-基)丙-2-烯醛的化合物,有助于了解它们的结构和潜在应用 (Baichurin 等,2019)。

催化合成和抗氧化潜力

- 一项研究专注于使用催化方法合成该化合物的衍生物,从而产生潜在的抗氧化剂。该研究结合了 ADMET、QSAR 和分子建模研究来评估合成化合物的抗氧化能力 (Prabakaran 等,2021)。

生物活性

- 合成了与 3-(呋喃-2-基)-2-(5-苯基四唑-1-基)丙-2-烯酸相关的化合物,并检查了它们的抗病毒和免疫调节活性,提供了对其潜在治疗应用的见解 (Modzelewska-Banachiewicz 等,2009)。

- 另一项研究调查了某些衍生物的合成,突出了它们的镇痛和抗菌特性,从而扩大了该化合物在医学领域的适用性 (Oleshchuk 等,2019)。

光物理性质

- 探索了溶剂极性对相关查尔酮衍生物的光物理性质的影响,详细说明了溶剂化变色效应并提供了对分子内电荷转移相互作用的见解 (Kumari 等,2017)。

属性

IUPAC Name |

3-(furan-2-yl)-2-(5-phenyltetrazol-1-yl)prop-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4O3/c19-14(20)12(9-11-7-4-8-21-11)18-13(15-16-17-18)10-5-2-1-3-6-10/h1-9H,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVQAGBCKIDNFLC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=NN2C(=CC3=CC=CO3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Furan-2-yl)-2-(5-phenyltetrazol-1-yl)prop-2-enoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[(4-tert-butylphenoxy)methyl]-3-(1-methylsulfonylpiperidin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/no-structure.png)